Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate
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Overview
Description
Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a complex organic compound with a unique structure that includes multiple functional groups and stereochemical configurations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organic molecules with multiple functional groups and stereochemical configurations, such as:
- Octadecatrienoic acid
- 6-Octadecenoic acid
- 9-Octadecenoic acid
Uniqueness
What sets Octyl (Z,Z,Z)-6-butyl-6-((4-(octyloxy)-1,4-dioxobut-2-enyl)oxy)-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate apart is its unique combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.
Properties
CAS No. |
51815-14-6 |
---|---|
Molecular Formula |
C40H66O12Sn |
Molecular Weight |
857.7 g/mol |
IUPAC Name |
4-O-[butyl-bis[[(Z)-4-octoxy-4-oxobut-2-enoyl]oxy]stannyl] 1-O-octyl (Z)-but-2-enedioate |
InChI |
InChI=1S/3C12H20O4.C4H9.Sn/c3*1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14;1-3-4-2;/h3*8-9H,2-7,10H2,1H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3/b3*9-8-;; |
InChI Key |
TWRHTSNKOKOGCZ-UTIJPWQKSA-K |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCC)CCCC |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(OC(=O)C=CC(=O)OCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCC |
Origin of Product |
United States |
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